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  • Product: 14-Bromo-1-tetradecene
  • CAS: 74646-31-4

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopy Reference Data and Elucidation Protocols for 14-Bromo-1-tetradecene

Executive Summary 14-Bromo-1-tetradecene (C14H27Br) is a critical bifunctional building block utilized in advanced organic synthesis, particularly in the development of lipid nanoparticles (LNPs) and complex natural prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

14-Bromo-1-tetradecene (C14H27Br) is a critical bifunctional building block utilized in advanced organic synthesis, particularly in the development of lipid nanoparticles (LNPs) and complex natural product total synthesis. Its unique architecture—a terminal alkene separated from a primary alkyl bromide by a 12-carbon aliphatic spacer—presents specific analytical challenges. The extensive central methylene envelope can obscure subtle impurities. Therefore, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate both regiochemistry and chemical purity.

This technical guide provides a self-validating framework for the acquisition, processing, and interpretation of 1 H and 13 C NMR data for 14-bromo-1-tetradecene, grounded in fundamental spectroscopic principles and authoritative chemical databases like [1].

Causality-Driven Sample Preparation & Acquisition Protocols

A self-validating NMR protocol begins with sample preparation that minimizes artifacts and maximizes resolution. As an application scientist, it is critical to understand why specific parameters are chosen, rather than just following a rote checklist.

Step-by-Step Sample Preparation
  • Solvent Selection: Dissolve 20 mg (for 1 H) or 50 mg (for 13 C) of 14-bromo-1-tetradecene in 0.6 mL of Deuterated Chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because its low polarity perfectly matches the hydrophobic nature of the 14-carbon chain, preventing micelle formation or aggregation that would broaden spectral lines through restricted molecular tumbling.

  • Internal Standard Addition: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The long aliphatic chain produces a massive, integrating signal around 1.25–1.45 ppm. TMS provides an unambiguous 0.00 ppm reference point, preventing automated software from erroneously calibrating the spectrum to the bulk methylene peak.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: Particulate matter distorts the local magnetic field (B 0​ ) homogeneity. Filtration ensures optimal shimming, which is critical for resolving the fine ~1.2 Hz allylic couplings at the alkene terminus.

Step-by-Step Acquisition Parameters (400 MHz Spectrometer)
  • 1 H NMR Acquisition:

    • Pulse Angle: 30° (zg30 pulse program).

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A 30° flip angle combined with a 2.0s D1 optimizes the Ernst angle for aliphatic protons. This allows for rapid pulsing without saturating the spins, thereby maintaining highly accurate integration ratios between the terminal groups and the bulk chain.

  • 13 C NMR Acquisition:

    • Pulse Angle: 30° with inverse-gated proton decoupling (zgpg30).

    • Relaxation Delay (D1): 5.0 seconds.

    • Causality: The quaternary-like behavior of the terminal carbons requires a longer D1 to allow complete longitudinal relaxation (T 1​ ). Inverse-gated decoupling prevents Nuclear Overhauser Effect (NOE) buildup, ensuring that signal intensities are more representative of actual carbon counts.

Protocol_Workflow Prep Sample Preparation (CDCl3 + 0.03% TMS) Acq1D 1D NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->Acq1D Optimize Shimming Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Resolve Overlap Proc Data Processing (Zero-filling, Apodization) Acq1D->Proc Acq2D->Proc Assign Multiplet Analysis & Peak Assignment Proc->Assign Valid Structural Validation (14-bromo-1-tetradecene) Assign->Valid Cross-Reference

Figure 1: Self-validating NMR acquisition and processing workflow for structural verification.

1 H NMR Reference Data & Multiplet Analysis

The 1 H NMR spectrum of 14-bromo-1-tetradecene is characterized by distinct terminal signals flanking a large aliphatic envelope. The electron-withdrawing nature of the bromine atom deshields the adjacent alpha-protons, a well-documented inductive effect observed in primary alkyl halides such as 1-bromotetradecane () [2]. Conversely, the magnetic anisotropy of the carbon-carbon double bond dictates the chemical shifts of the alkene protons.

Table 1: 1 H NMR Chemical Shifts and Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Logic
C14 3.41Triplet (t)6.82HDeshielded by adjacent electronegative Br atom ( α -position).
C2 5.81ddt17.1, 10.2, 6.71HInternal alkene proton; coupled to trans (17.1), cis (10.2), and allylic (6.7) protons.
C1 (trans)4.99ddt17.1, 2.0, 1.21HTerminal alkene proton trans to C2; exhibits large trans coupling.
C1 (cis)4.93ddt10.2, 2.0, 1.21HTerminal alkene proton cis to C2; exhibits medium cis coupling.
C3 2.04Multiplet (m)~7.02HAllylic protons; deshielded by alkene π -system.
C13 1.85Quintet (p)6.82H β -protons to the bromine atom; split by C14 and C12.
C4–C12 1.25 – 1.45Multiplet (m)N/A18HBulk aliphatic methylene envelope.

13 C NMR Reference Data

The 13 C NMR spectrum provides a clear fingerprint of the carbon backbone. The heavy atom effect of bromine significantly impacts the C14 shift, while the sp2 hybridization of C1 and C2 pushes them into the >100 ppm region.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionChemical Shift (ppm)HybridizationAssignment Logic
C2 139.2 sp2 Internal alkene carbon; highly deshielded by π -electron system.
C1 114.1 sp2 Terminal alkene carbon.
C14 34.0 sp3 α -carbon to Bromine; deshielded by inductive effect.
C3 33.8 sp3 Allylic carbon.
C13 32.8 sp3 β -carbon to Bromine.
C4–C12 28.1 – 29.7 sp3 Overlapping bulk aliphatic carbons.

2D NMR Structural Verification Logic

To achieve a self-validating dataset, 1D NMR must be corroborated by 2D NMR techniques. This ensures that the terminal functional groups are indeed attached to the same continuous aliphatic chain, ruling out a physical mixture of 1-tetradecene and 1-bromotetradecane () [3].

  • 1 H- 1 H COSY (Correlation Spectroscopy): Confirms the 3J coupling network. The signal at 3.41 ppm (C14) will show a cross-peak exclusively with 1.85 ppm (C13), validating the bromide terminus.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Resolves the bulk aliphatic envelope by mapping protons to their directly attached carbons, separating the overlapping 1.25–1.45 ppm signals in the carbon dimension.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate proof of molecular integrity. Long-range 3J correlations from the C3 allylic protons into the C4/C5 carbons bridge the functional terminus to the bulk chain.

Spin_Systems Alkene Terminal Alkene (C1-C2) Allylic Allylic CH2 (C3) Alkene->Allylic 3J H-H Coupling Aliphatic Bulk Aliphatic (C4-C12) Allylic->Aliphatic HMBC Correlation BetaBr Beta CH2 (C13) Aliphatic->BetaBr HMBC Correlation AlphaBr Alpha CH2-Br (C14) BetaBr->AlphaBr 3J H-H Coupling

Figure 2: Logical spin system connectivity mapping from alkene to the bromide terminus.

Conclusion

Accurate NMR spectroscopic characterization of 14-bromo-1-tetradecene requires precise sample preparation, optimized acquisition parameters, and rigorous 2D NMR cross-validation. By understanding the causality behind each spectroscopic choice—from the selection of CDCl 3​ to the manipulation of relaxation delays—researchers can confidently verify the structural integrity and purity of this essential synthetic building block.

References

  • Title: 14-Bromo-1-tetradecene | C14H27Br | CID 543846 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Tetradecane, 1-bromo- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Exploratory

An In-depth Technical Guide to the Solubility of 14-bromo-1-tetradecene in Organic Solvents

Introduction 14-bromo-1-tetradecene (C₁₄H₂₇Br) is a long-chain halogenated alkene with significant applications in organic synthesis, serving as a key intermediate in the manufacturing of surfactants, lubricants, and oth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

14-bromo-1-tetradecene (C₁₄H₂₇Br) is a long-chain halogenated alkene with significant applications in organic synthesis, serving as a key intermediate in the manufacturing of surfactants, lubricants, and other specialized organic molecules.[1] Its utility in these synthetic pathways is profoundly influenced by its interaction with various reaction media, making a thorough understanding of its solubility in organic solvents a critical parameter for process optimization, reaction kinetics, and product purification. This technical guide provides a comprehensive analysis of the solubility characteristics of 14-bromo-1-tetradecene, grounded in fundamental physicochemical principles. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature[1], this guide will establish a robust predictive framework based on its molecular structure and the properties of analogous compounds. Furthermore, it will furnish detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to generate reliable data for their specific applications.

Core Principles of 14-bromo-1-tetradecene Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. 14-bromo-1-tetradecene is a molecule with a dual character: a dominant non-polar 14-carbon aliphatic chain and a terminal, weakly polar carbon-bromine bond.[1][2]

  • Non-polar Character: The long hydrocarbon tail is the primary determinant of its solubility profile. This extensive non-polar region readily engages in London dispersion forces, which are the predominant intermolecular interactions in non-polar organic solvents.

  • Weak Polarity: The presence of the bromine atom introduces a degree of polarity due to the difference in electronegativity between carbon and bromine. This allows for dipole-dipole interactions, which can contribute to its solubility in solvents of intermediate polarity. However, the influence of this single polar bond is significantly attenuated by the large, non-polar hydrocarbon chain.

Consequently, 14-bromo-1-tetradecene is predicted to exhibit high solubility in non-polar and weakly polar organic solvents, and limited solubility in highly polar solvents.

Predicted Solubility Profile

Based on the molecular structure of 14-bromo-1-tetradecene and the established solubility of similar long-chain haloalkanes, the following solubility profile can be anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Non-Polar Hexane, Toluene, Carbon TetrachlorideHigh / MiscibleLondon Dispersion Forces
Weakly Polar Diethyl Ether, Chloroform, DichloromethaneHigh / MiscibleLondon Dispersion, Dipole-Dipole
Polar Aprotic Acetone, Ethyl AcetateModerateLondon Dispersion, Dipole-Dipole
Polar Protic Ethanol, MethanolLow to ModerateHydrogen Bonding (solvent-solvent)
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low / ImmiscibleStrong Hydrogen Bonding (solvent-solvent)

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is essential. The following protocol outlines a reliable method for determining the thermodynamic solubility of 14-bromo-1-tetradecene in a chosen organic solvent.

Protocol: Isothermal Equilibrium Solubility Determination

This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • 14-bromo-1-tetradecene (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 14-bromo-1-tetradecene to a series of scintillation vials.

    • Pipette a known volume of the selected organic solvent into each vial. The amount of solute should be sufficient to ensure that a solid phase remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a minimum of 24-48 hours. This extended period ensures that the system reaches thermodynamic equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solute.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of 14-bromo-1-tetradecene.

    • Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved 14-bromo-1-tetradecene.

    • Calculate the solubility in g/L or mg/mL.

  • Chromatographic Analysis (for volatile solvents):

    • Prepare a series of calibration standards of 14-bromo-1-tetradecene in the chosen solvent at known concentrations.

    • Analyze the calibration standards and the filtered saturated solution by GC-FID.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of 14-bromo-1-tetradecene in the saturated solution by interpolating its peak area on the calibration curve.

Self-Validation and Trustworthiness:

  • Multiple Replicates: Perform the solubility determination in triplicate for each solvent to ensure the reproducibility of the results.

  • Equilibration Time: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau once equilibrium is achieved.

  • Purity of Materials: The purity of both the solute and the solvent should be confirmed prior to the experiment to avoid erroneous results.

Visualization of Concepts and Workflows

G cluster_solute 14-bromo-1-tetradecene Properties cluster_solvent Solvent Properties cluster_forces Intermolecular Forces Solute 14-bromo-1-tetradecene LongChain 14-Carbon Alkene Chain (Non-Polar) Solute->LongChain Dominant Feature PolarBond C-Br Bond (Weakly Polar) Solute->PolarBond Minor Feature Dispersion London Dispersion Forces LongChain->Dispersion Strong Interaction Dipole Dipole-Dipole Interactions PolarBond->Dipole Favorable Interaction Solvent Organic Solvent Polarity Polarity (Non-polar, Polar Aprotic, Polar Protic) Solvent->Polarity Polarity->Dispersion Polarity->Dipole Hbond Hydrogen Bonding Polarity->Hbond Solubility Solubility Outcome Dispersion->Solubility High Solubility in Non-polar Solvents Dipole->Solubility Moderate Solubility in Polar Aprotic Solvents Hbond->Solubility Low Solubility in Polar Protic Solvents (Solvent-Solvent H-bonds dominate)

Caption: Factors influencing the solubility of 14-bromo-1-tetradecene.

G start Start: Excess Solute + Solvent equilibration Equilibration (24-48h at constant T) start->equilibration settling Settling of Undissolved Solute (≥ 2h) equilibration->settling sampling Supernatant Sampling settling->sampling filtration Filtration (0.22 µm syringe filter) sampling->filtration analysis Quantitative Analysis filtration->analysis gravimetric Gravimetric Analysis (Solvent Evaporation) analysis->gravimetric Non-volatile Solvent chromatographic Chromatographic Analysis (e.g., GC-FID) analysis->chromatographic Volatile Solvent calculation Solubility Calculation (g/L or mg/mL) gravimetric->calculation chromatographic->calculation end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, published quantitative solubility data for 14-bromo-1-tetradecene is scarce, a strong predictive understanding of its behavior in organic solvents can be established based on its molecular structure. The dominance of its long, non-polar alkyl chain suggests high solubility in non-polar and weakly polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology for generating accurate and reproducible data. This empowers researchers to make informed decisions regarding solvent selection, leading to enhanced control over reaction conditions and purification processes in their synthetic endeavors.

References

  • LookChem. (n.d.). Cas 74646-31-4, 14-Bromo-1-tetradecene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 14-Bromo-1-tetradecene. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetradecane, 1-bromo- (CAS 112-71-0). Retrieved from [Link]

  • ACS Publications. (n.d.). Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved from [Link]

  • University of Manitoba. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Foundational

14-Bromo-1-tetradecene in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary In the realm of complex organic synthesis, the strategic selection of bifunctional building blocks is paramount for maximizing atom economy and minimizing step counts. 14-Bromo-1-tetradecene (CAS: 74646...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex organic synthesis, the strategic selection of bifunctional building blocks is paramount for maximizing atom economy and minimizing step counts. 14-Bromo-1-tetradecene (CAS: 74646-31-4) serves as a premier 14-carbon linchpin[1]. Featuring a terminal alkene and a primary alkyl bromide separated by a 12-carbon aliphatic spacer, this molecule offers exceptional orthogonal reactivity. This technical guide explores its physicochemical profile, strategic applications in total synthesis, and provides field-proven, self-validating experimental protocols for its functionalization.

Part 1: Physicochemical Profiling & Orthogonal Reactivity

To effectively leverage 14-bromo-1-tetradecene, one must understand its baseline physical properties and the mechanistic dynamics of its reactive termini.

Quantitative Data Summary

Table 1: Physicochemical Properties of 14-Bromo-1-tetradecene

PropertyValue
Chemical Name 14-Bromo-1-tetradecene
CAS Number 74646-31-4[1]
Molecular Formula C₁₄H₂₇Br[1]
Molecular Weight 275.27 g/mol
Boiling Point ~295.7 °C (Predicted)[1]
Density ~1.05 g/cm³[1]
Refractive Index 1.428[1]
Structural Features Terminal Alkene (C1), Primary Bromide (C14)[1]
Mechanistic Dynamics & Orthogonality

The synthetic power of 14-bromo-1-tetradecene lies in its orthogonality. The C14 primary bromide is highly electrophilic, making it an ideal candidate for nucleophilic substitution (Sₙ2) or oxidative addition by low-valent metals (e.g., Mg, Li) to form nucleophilic organometallic species. Conversely, the C1 terminal alkene is an unhindered, electron-rich π-system. It seamlessly undergoes transition-metal-catalyzed cross-metathesis, hydroboration, or oxidative cleavage[1].

This dual nature allows chemists to sequentially functionalize each terminus without the need for cumbersome protecting group strategies, thereby streamlining synthetic routes and improving overall yields.

OrthogonalReactivity Core 14-Bromo-1-tetradecene (Bifunctional Core) Bromide C14 Bromide Reactivity Core->Bromide Electrophilic Site Alkene C1 Alkene Reactivity Core->Alkene Nucleophilic/Pi Site Grignard Grignard Formation (Mg, THF) Bromide->Grignard Nucleophilic Nucleophilic Substitution (SN2) Bromide->Nucleophilic Metathesis Cross-Metathesis (Ru Catalysts) Alkene->Metathesis Hydroboration Hydroboration-Oxidation (Anti-Markovnikov) Alkene->Hydroboration

Orthogonal reactivity pathways of 14-bromo-1-tetradecene demonstrating selective functionalization.

Part 2: Strategic Applications in Total Synthesis

The utility of 14-bromo-1-tetradecene is best illustrated through its application in the total synthesis of complex natural products and labeled biochemical probes.

Synthesis of Marine Alkaloids (3-Alkylpyridine Alkaloids)

Marine sponges of the genus Haliclona produce a class of bioactive compounds known as 3-alkylpyridine alkaloids (3-APAs), which exhibit promising antimicrobial properties[2]. utilized 14-bromo-1-tetradecene to construct the critical hydrophobic alkyl chain of haliclocyclins[2]. By exploiting the bromide terminus for chain extension via cross-coupling and utilizing the alkene for subsequent macrocyclization or terminal functionalization, the team achieved a concise, two-step route to nine different natural and synthetic derivatives[3].

SynthesisWorkflow Start 14-Bromo- 1-tetradecene Step1 Chain Extension (Cross-Coupling) Start->Step1 Pd/Ni Catalyst Step2 Pyridine Ring Construction Step1->Step2 Intermediate Product 3-Alkylpyridine Alkaloid Step2->Product Assembly

Simplified synthetic workflow for 3-alkylpyridine alkaloids using 14-bromo-1-tetradecene.

Total Synthesis of Antiviral Glycolipids (Cycloviracin B1)

Cycloviracin B1 is a potent antiviral glycolipid characterized by a complex C₂-symmetrical macrodiolide core and lateral fatty acid appendages[4]. In their landmark total synthesis, relied on long-chain bifunctional building blocks to assemble the intricate lipid tails[4]. The 14-carbon spacer of 14-bromo-1-tetradecene provides the exact chain length required for specific structural analogs, allowing for the precise installation of stereocenters along the aliphatic backbone prior to attachment to the lactide core[5].

Synthesis of ¹³C-Labelled Cutin and Suberin Monomers

To study plant biopolymers, required isotopically labeled long-chain dicarboxylic acids[6]. 14-Bromo-1-tetradecene served as the perfect precursor. The bromide terminus was subjected to nucleophilic displacement with a ¹³C-labeled cyanide source (followed by hydrolysis to the carboxylic acid), while the terminal alkene was oxidatively cleaved to yield a second carboxylic acid group, successfully generating HO₂¹³C-(CH₂)₁₂-¹³CO₂H[6].

Part 3: Field-Proven Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not only list steps but explain the underlying causality and incorporate self-validating checkpoints to ensure reproducibility and safety.

Protocol 1: Generation of 14-Tetradecenylmagnesium Bromide (Grignard Formation)

This protocol details the conversion of the C14 bromide into a nucleophilic Grignard reagent, a fundamental step for chain extension (e.g., Kumada coupling).

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser under a strict argon atmosphere. Moisture must be rigorously excluded to prevent the premature protonation/quenching of the organomagnesium species.

  • Reagent Loading: Add magnesium turnings (1.2 equiv) and a single crystal of iodine.

    • Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive zero-valent magnesium surface necessary for oxidative addition.

  • Solvent Addition: Suspend the turnings in anhydrous tetrahydrofuran (THF).

    • Causality: THF is not merely a solvent; its oxygen lone pairs actively coordinate to the electron-deficient magnesium center, thermodynamically stabilizing the resulting Grignard reagent and preventing Schlenk equilibrium disproportionation.

  • Initiation: Add 5% of the total volume of 14-bromo-1-tetradecene. Warm the mixture gently until the iodine color fades, visually confirming the initiation of the exothermic oxidative addition.

  • Addition: Add the remaining 14-bromo-1-tetradecene dropwise at a rate that maintains a gentle, self-sustaining reflux.

  • Validation (Self-Validating System): To confirm complete conversion, quench a 0.1 mL aliquot of the reaction mixture in D₂O. Extract with diethyl ether and analyze via ¹H-NMR. The successful formation of the Grignard reagent is validated by the complete disappearance of the triplet at ~3.4 ppm (CH₂-Br) and the emergence of a new signal corresponding to the deuterated terminal methyl group.

Protocol 2: Oxidative Cleavage of the Terminal Alkene to a Carboxylic Acid

This protocol, adapted from the strategies used by Schink et al.[6], details the transformation of the C1 alkene into a carboxylic acid.

  • Preparation: Dissolve the 14-bromo-1-tetradecene derivative in a biphasic solvent system consisting of CCl₄, CH₃CN, and H₂O (2:2:3 volume ratio).

  • Catalyst & Oxidant Addition: Add a catalytic amount of ruthenium(III) chloride (RuCl₃, 0.05 equiv) followed by sodium periodate (NaIO₄, 4.0 equiv).

  • Causality: NaIO₄ acts as the stoichiometric terminal oxidant. It oxidizes the Ru(III) precatalyst to the highly active ruthenium tetroxide (RuO₄). RuO₄ performs a[3+2] cycloaddition with the terminal alkene, cleaving it to an aldehyde, which is subsequently oxidized to the carboxylic acid. The biphasic solvent system is critical; it partitions the aggressive RuO₄ into the organic layer while keeping the NaIO₄ in the aqueous layer, preventing over-oxidation of the aliphatic chain.

  • Reaction: Stir vigorously at room temperature for 12 hours to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Validation (Self-Validating System): The reaction's progress is self-validating via Thin Layer Chromatography (TLC). The highly non-polar terminal alkene (R_f ~0.9 in hexanes) will completely disappear, replaced by a baseline-bound spot representing the highly polar carboxylic acid. Subsequent Fourier-Transform Infrared (FTIR) spectroscopy will definitively confirm the transformation via the appearance of a broad O-H stretch (~3000 cm⁻¹) and a sharp, intense C=O stretch (~1710 cm⁻¹).

References

  • Kaplan, A. R., Schrank, C. L., & Wuest, W. M. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem, 16(16), 2487-2490. URL: [Link]

  • Fürstner, A., Albert, M., Mlynarski, J., Matheu, M., & Deiters, U. (2003). Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Journal of the American Chemical Society, 125(43), 13132–13142. URL:[Link]

  • Schink, C., Spielvogel, S., & Imhof, W. (2020). Synthesis of 13C-labelled cutin and suberin monomeric dicarboxylic acids of the general formula HO213C-(CH2)n-13CO2H (n = 10, 12, 14, 16, 18, 20, 22, 24, 26, 28). Journal of Labelled Compounds and Radiopharmaceuticals, 64(1), 14-29. URL:[Link]

  • LookChem Database. 14-Bromo-1-tetradecene (CAS 74646-31-4) Chemical Properties & Safety Data. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nucleophilic Aliphatic Substitution Reactions of 14-Bromo-1-tetradecene

Section 1: Introduction and Substrate Analysis 14-Bromo-1-tetradecene (CAS 74646-31-4) is a long-chain functionalized alkene used as a building block in various fields of organic synthesis.[1][2] Its utility stems from t...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Substrate Analysis

14-Bromo-1-tetradecene (CAS 74646-31-4) is a long-chain functionalized alkene used as a building block in various fields of organic synthesis.[1][2] Its utility stems from the presence of two distinct functional groups: a terminal double bond and a primary alkyl bromide. This dual functionality allows for orthogonal chemical modifications, but for the purposes of this guide, we will focus on the reactivity of the carbon-bromine bond.

The C-Br bond is located at a primary (1°) carbon, which is sp³-hybridized.[3] This structural feature is paramount as it sterically exposes the electrophilic carbon to nucleophilic attack. The long, non-polar C12 alkyl chain separating the two functional groups ensures that the electronic effects of the terminal alkene on the C-Br bond are negligible. However, this chain significantly influences the molecule's physical properties, rendering it soluble in a wide range of organic solvents. The bromine atom is an excellent leaving group, being the conjugate base of a strong acid (HBr), which facilitates its displacement.[3]

Section 2: Mechanistic Considerations: The SN2 vs. E2 Dichotomy

For a primary haloalkane like 14-bromo-1-tetradecene, nucleophilic substitution and elimination reactions primarily proceed via bimolecular pathways. The choice between the Substitution Nucleophilic Bimolecular (Sₙ2) and Elimination Bimolecular (E2) mechanisms is the central challenge to achieving a desired synthetic outcome.

  • The Favored Sₙ2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[4] This process leads to an inversion of stereochemistry if the carbon were chiral. For 14-bromo-1-tetradecene, the primary carbon is not sterically hindered, making it an ideal substrate for Sₙ2 reactions.[5][6][7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]

  • The Competing E2 Pathway : This pathway also occurs in a single concerted step but involves the nucleophile acting as a base to abstract a proton from the carbon adjacent (β-carbon) to the one bearing the leaving group. This is a significant potential side reaction, especially when using nucleophiles that are also strong bases (e.g., alkoxides, hydroxide).[9][10]

  • Disfavored SN1/E1 Pathways : Unimolecular (Sₙ1 and E1) pathways are highly unlikely for this substrate. They proceed through a carbocation intermediate, and primary carbocations are energetically unstable and extremely difficult to form.[11][12][13] Therefore, reaction conditions that would typically favor unimolecular pathways (e.g., polar protic solvents, weak nucleophiles) will result in extremely slow or no reaction for 14-bromo-1-tetradecene.

G sub 14-Bromo-1-tetradecene (Primary Alkyl Halide) sn2 SN2 Pathway sub->sn2 Nucleophile (Weakly Basic) e2 E2 Pathway sub->e2 Base (Strong, Sterically Hindered) prod_sn2 prod_sn2 sn2->prod_sn2 Substitution Product prod_e2 prod_e2 e2->prod_e2 Elimination Product (Side Reaction)

Caption: Decision pathway for 14-bromo-1-tetradecene reactivity.

Section 3: Key Factors Influencing Reaction Outcomes

Control over the Sₙ2/E2 competition is achieved by carefully selecting the reaction parameters. The interplay between the nucleophile's properties and the solvent system is critical.

Factor Favors Sₙ2 Pathway Favors E2 Pathway Rationale
Nucleophile/Base Strong, but weakly basic nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)[10]Strong, sterically hindered bases (e.g., t-BuO⁻, DBU)[14]Strong bases preferentially abstract a proton (E2), while good nucleophiles with low basicity are more likely to attack the carbon center (Sₙ2).[9]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone, Acetonitrile)Generally favored by strong bases regardless, but protic solvents can hinder nucleophilicity.Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing its reactivity and favoring Sₙ2.[15] Polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[16][17]
Temperature Lower to moderate temperaturesHigher temperaturesElimination reactions have a higher activation energy and are more entropically favored than substitution reactions; thus, increasing the temperature tends to increase the proportion of the E2 product.[13]

Section 4: Application Protocols

The following protocols are designed as robust starting points for the functionalization of 14-bromo-1-tetradecene. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

G A Reactant Setup (Substrate, Reagent, Solvent) B Reaction Under Inert Atmosphere (Nitrogen or Argon) A->B C Controlled Temperature (Heating or Cooling) B->C D Reaction Monitoring (e.g., TLC, GC-MS) C->D E Reaction Quench D->E Reaction Complete F Aqueous Work-up (Liquid-Liquid Extraction) E->F G Drying & Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I Product Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for nucleophilic substitutions.

Protocol 1: Synthesis of an Ether via Williamson Ether Synthesis

This protocol describes the synthesis of an exemplary ether, 14-(ethoxy)-1-tetradecene, via an Sₙ2 reaction. The method is broadly applicable to various primary and secondary alcohols.[18][19]

  • Principle: A strong base deprotonates an alcohol to form a potent alkoxide nucleophile. This alkoxide then displaces the bromide from 14-bromo-1-tetradecene in a classic Sₙ2 reaction. Using a primary alkyl halide like this substrate minimizes the competing E2 elimination.[18]

  • Materials:

    • 14-Bromo-1-tetradecene (1.0 equiv)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

    • Anhydrous Ethanol (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 equiv).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under nitrogen.

    • Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

    • Slowly add anhydrous ethanol (2.0 equiv) dissolved in a small amount of DMF via the dropping funnel. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of sodium ethoxide.

    • Add 14-bromo-1-tetradecene (1.0 equiv), dissolved in DMF, dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Protocol 2 & 3: Two-Step Synthesis of 1-Tetradecen-14-amine via an Azide Intermediate

Direct alkylation of ammonia often leads to mixtures of primary, secondary, and tertiary amines due to over-alkylation.[20][21] A superior method involves the Sₙ2 displacement with azide ion, followed by reduction. The intermediate alkyl azide is not nucleophilic, preventing over-alkylation.[21]

CAUTION: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with extreme care, avoiding heat, shock, and heavy metals.[22] Perform these reactions behind a blast shield.

G Start 14-Bromo-1-tetradecene Step1 Step 1: Azidation Reagents: NaN₃, DMF Temp: 60-80 °C Start->Step1 Intermediate 14-Azido-1-tetradecene (Isolable Intermediate) Step1->Intermediate Step2 Step 2: Reduction Reagents: LiAlH₄, THF or H₂, Pd/C Intermediate->Step2 End 1-Tetradecen-14-amine (Final Product) Step2->End

Caption: Workflow for the two-step synthesis of a primary amine.

Part A: Synthesis of 14-Azido-1-tetradecene

  • Principle: The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. The reaction is typically performed in a polar aprotic solvent to maximize the nucleophilicity of the azide ion.[22]

  • Materials:

    • 14-Bromo-1-tetradecene (1.0 equiv)

    • Sodium azide (NaN₃, 1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 14-bromo-1-tetradecene in anhydrous DMF.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Carefully remove the solvent under reduced pressure at low temperature. The product should be used immediately in the next step without further purification if possible.

Part B: Reduction of 14-Azido-1-tetradecene to 1-Tetradecen-14-amine

  • Principle: The azide is reduced to a primary amine. Lithium aluminum hydride (LAH) is a highly effective but non-selective reagent. Catalytic hydrogenation is a milder alternative.

  • Materials (LAH Method):

    • Crude 14-Azido-1-tetradecene (1.0 equiv)

    • Lithium aluminum hydride (LAH, 1.5 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents.

  • Procedure (LAH Method):

    • Prepare a suspension of LAH in anhydrous THF in a flame-dried flask under nitrogen and cool to 0 °C.

    • Slowly add a solution of the crude azide in THF to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction back to 0 °C and quench with extreme caution by the sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

    • Alternatively, add Na₂SO₄·10H₂O portion-wise until a fine, white precipitate forms and the solution is clear.

    • Stir for an additional hour, then filter the solids and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by chromatography or distillation.

Protocol 4: Synthesis of Pentadeca-1,14-diene-nitrile (Chain Extension)
  • Principle: The cyanide ion (CN⁻) acts as a nucleophile to displace bromide, forming a new carbon-carbon bond and extending the original chain by one carbon.[23] The product is a nitrile, which is a versatile synthetic intermediate.

  • Materials:

    • 14-Bromo-1-tetradecene (1.0 equiv)

    • Potassium cyanide (KCN, 1.2 equiv)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • CAUTION: Cyanide salts are extremely toxic. Handle with extreme care and have a cyanide poisoning antidote kit available. All work must be done in a certified fume hood.

    • Dissolve 14-bromo-1-tetradecene in anhydrous DMSO in a round-bottom flask.

    • Add potassium cyanide to the solution.

    • Heat the mixture to 90 °C and stir until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction and pour it into a mixture of water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting nitrile by flash column chromatography.

Section 5: Troubleshooting and Byproduct Analysis

The primary potential byproduct in all these reactions is 1,13-tetradecadiene, resulting from E2 elimination.

  • Detection: The elimination product will have a distinct ¹H NMR spectrum (new vinyl protons) and a lower mass in MS analysis. It will also typically have a different Rf value on a TLC plate.

  • Minimization Strategies:

    • Use nucleophiles with low basicity (I⁻, Br⁻, RS⁻, N₃⁻, CN⁻).

    • For basic nucleophiles like alkoxides, use the conjugate alcohol as the solvent (e.g., NaOEt in EtOH) if possible, although polar aprotic solvents generally give faster Sₙ2 rates.

    • Avoid bulky, strong bases like potassium tert-butoxide, which are designed to promote elimination.[9]

    • Maintain the lowest effective reaction temperature.

Section 6: References

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.

  • CLaME. Sn2 Reaction Organic Chemistry.

  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions on 1-Bromo-1-butene.

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.

  • van der Heijden, K. A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. National Institutes of Health.

  • Clark, J. Halogenalkanes and nucleophilic substitution.

  • Ashenhurst, J. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.

  • Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2?.

  • van der Heijden, K. A., et al. (2021, December 21). (PDF) How Solvation Influences the SN2 versus E2 Competition. ResearchGate.

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.

  • Save My Exams. Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.

  • Loudon, G. M. & Parise, J. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide.

  • Pena-Luengas, C., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. National Institutes of Health.

  • NPTEL. Elimination reactions.

  • LookChem. Cas 74646-31-4,14-Bromo-1-tetradecene.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

  • LibreTexts. (2022, August 28). Elimination Reactions.

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.

  • Kareem, A. (2021, February 24). Amines: Synthesis and Reactions. Al-Mustansiriyah University.

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.

  • National Center for Biotechnology Information. 14-Bromo-1-tetradecene. PubChem.

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.

  • Khan Academy. (2024, December 31). Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry. YouTube.

  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry.

  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions.

  • Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). University of Lethbridge.

  • MilliporeSigma. 14-Bromo-1-tetradecene.

Sources

Application

Application Note: Bifunctional Click Chemistry Workflows Utilizing 14-Bromo-1-tetradecene

Executive Summary & Chemical Rationale In the rapidly evolving fields of bioconjugation, lipid nanoparticle (LNP) formulation, and materials science, the demand for highly specific, orthogonal linkers is paramount. 14-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the rapidly evolving fields of bioconjugation, lipid nanoparticle (LNP) formulation, and materials science, the demand for highly specific, orthogonal linkers is paramount. 14-Bromo-1-tetradecene (CAS 74646-31-4) is a 14-carbon aliphatic chain uniquely equipped with two distinct reactive handles: a terminal alkene and a primary alkyl bromide [1].

This bifunctionality allows researchers to execute two completely orthogonal "click" chemistry pathways on a single molecular scaffold:

  • Pathway 1 (Alkene-Directed): Radical-mediated Thiol-Ene click chemistry.

  • Pathway 2 (Bromide-Directed): Nucleophilic azidation followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

By understanding the mechanistic causality behind these reactions, researchers can utilize 14-bromo-1-tetradecene to build complex, multi-functional lipid conjugates or surface-modified nanoparticles without the risk of cross-reactivity.

Mechanistic Pathways & Experimental Workflows

Pathway 1: Radical-Mediated Thiol-Ene Conjugation

Causality & Rationale: The thiol-ene reaction proceeds via a radical step-growth mechanism that is highly efficient, atom-economical, and oxygen-tolerant [2]. We utilize 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator. Upon UV irradiation (365 nm), DMPA undergoes homolytic cleavage to generate initiating radicals. These radicals abstract a hydrogen atom from the reactant thiol (R-SH), generating a thiyl radical that rapidly attacks the electron-rich terminal alkene of 14-bromo-1-tetradecene. This pathway leaves the primary bromide entirely intact for downstream modifications.

Step-by-Step Protocol:

  • Preparation: In a flame-dried glass vial, dissolve 1.0 equivalent of 14-bromo-1-tetradecene and 1.2 equivalents of the target thiol (e.g., a cysteine-containing peptide or mercapto-PEG) in anhydrous dimethylformamide (DMF) or methanol.

  • Initiator Addition: Add 0.05 equivalents of DMPA (photoinitiator) to the solution.

  • Irradiation: Purge the vial with nitrogen for 5 minutes, seal it, and place it under a 365 nm UV lamp (10–15 mW/cm²) at room temperature for 15–30 minutes.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting thioether via flash column chromatography or precipitation (depending on the thiol's molecular weight).

  • Self-Validating Check: Analyze the crude product via ¹H NMR. The disappearance of the terminal alkene multiplet signals at δ 5.8 ppm (1H) and δ 4.9–5.0 ppm (2H) confirms quantitative conversion. Crucially, the retention of the triplet at δ 3.4 ppm (2H) verifies that the primary bromide has survived the reaction.

Pathway 2: Azide Conversion and CuAAC

Causality & Rationale: The primary bromide of 14-bromo-1-tetradecene is highly susceptible to Sₙ2 displacement by the azide anion (N₃⁻). The resulting 14-azido-1-tetradecene is a prime candidate for CuAAC. To prevent the oxidative Glaser coupling of alkynes and to maintain a robust catalytic cycle, Copper(I) is generated in situ by reducing Copper(II) sulfate with sodium ascorbate. This forces the highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole[3].

Step-by-Step Protocol:

  • Azidation (Sₙ2): Dissolve 1.0 equivalent of 14-bromo-1-tetradecene in anhydrous DMF. Add 2.0 equivalents of sodium azide (NaN₃). Stir at 60°C for 12 hours.

  • Intermediate Extraction: Dilute with water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 14-azido-1-tetradecene.

  • CuAAC Setup: In a solvent mixture of tert-butanol and water (1:1 v/v), combine 1.0 equivalent of the synthesized 14-azido-1-tetradecene with 1.0 equivalent of the target terminal alkyne.

  • Catalyst Generation: Add 0.05 equivalents of CuSO₄·5H₂O followed immediately by 0.1 equivalents of freshly prepared sodium ascorbate. (Optional: Add 0.01 equivalents of TBTA ligand to stabilize the Cu(I) species).

  • Cycloaddition: Stir vigorously at room temperature for 4–8 hours.

  • Self-Validating Check: Monitor the azidation step via FTIR; the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms the Sₙ2 substitution. Following the CuAAC reaction, the complete disappearance of this 2100 cm⁻¹ band and the emergence of a characteristic triazole proton singlet at δ 7.5–7.8 ppm in ¹H NMR validates successful cycloaddition.

Quantitative Data Presentation

The following table summarizes the operational parameters and comparative metrics for both orthogonal click pathways when utilizing 14-bromo-1-tetradecene.

ParameterThiol-Ene Click (Pathway 1)CuAAC (Pathway 2)
Target Functional Group Terminal AlkenePrimary Bromide (via Azide intermediate)
Co-Reactant Thiol (R-SH)Terminal Alkyne (R-C≡CH)
Catalyst / Initiator DMPA (Photoinitiator)CuSO₄ / Sodium Ascorbate
Reaction Conditions UV (365 nm), Room Temp, 15-30 min60°C (Azidation) → Room Temp (CuAAC)
Typical Solvent DMF, MeOH, or NeatDMF (Azidation) / t-BuOH:H₂O (CuAAC)
Orthogonality Leaves Bromide completely intactLeaves Alkene completely intact
Typical Yields >90% (Rapid kinetics)85-95% (Stepwise)

Workflows and Pathway Visualizations

G A 14-Bromo-1-tetradecene (Bifunctional Linker) B Terminal Alkene A->B Pathway 1 C Primary Bromide A->C Pathway 2 D Thiol-Ene Click (UV, DMPA) B->D + R-SH E Azidation (NaN3, DMF) C->E SN2 Reaction F CuAAC Click (CuSO4, Ascorbate) E->F + R-Alkyne

Bifunctional reactivity pathways of 14-bromo-1-tetradecene for orthogonal click chemistry.

G S1 Step 1: Azidation Mix 14-Bromo-1-tetradecene & NaN3 S2 Step 2: Incubation 60°C for 12 hours in DMF S1->S2 S3 Step 3: CuAAC Setup Add Alkyne, CuSO4, Na-Ascorbate S2->S3 S4 Step 4: Cycloaddition RT for 4-8 hours in t-BuOH/H2O S3->S4 S5 Step 5: Purification Extraction & Chromatography S4->S5

Step-by-step experimental workflow for azide conversion and subsequent CuAAC bioconjugation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 543846, 14-Bromo-1-tetradecene. Retrieved March 26, 2026. URL:[Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. URL:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]

Method

Application Note: Surface Engineering of Nanoparticles using 14-Bromo-1-tetradecene

Audience: Researchers, materials scientists, and drug development professionals Focus: Covalent surface modification, colloidal stability, and bioorthogonal functionalization Executive Summary & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, materials scientists, and drug development professionals Focus: Covalent surface modification, colloidal stability, and bioorthogonal functionalization

Executive Summary & Mechanistic Rationale

The transition of nanoparticles from raw synthesized cores to functional biomedical or optoelectronic devices relies entirely on precise surface engineering. For silicon nanoparticles (SiNPs) and similar metal-oxide nanostructures, 14-bromo-1-tetradecene ( C14​H27​Br ) serves as an exceptional bifunctional linker.

As a Senior Application Scientist, I frequently recommend this specific ω -bromoalkene over shorter-chain alternatives (like 3-bromopropene) due to three field-proven mechanistic advantages:

  • Robust Covalent Anchoring: The terminal alkene (vinyl group) undergoes anti-Markovnikov hydrosilylation with hydrogen-terminated silicon ( Si−H ). This forms a highly stable Si−C bond that resists hydrolysis in biological media, unlike Si−O−Si silane linkages which are prone to degradation in aqueous environments [1].

  • Steric Stabilization & Passivation: The 14-carbon aliphatic chain is long enough to form a dense, quasi-crystalline self-assembled monolayer (SAM) driven by van der Waals interactions. This hydrophobic barrier effectively shields the nanoparticle core from aqueous oxidants, preserving the photoluminescence quantum yield (PLQY) of SiNPs [1].

  • Versatile Distal Reactivity: The terminal alkyl bromide is projected outward into the solvent, free from the steric hindrance of the nanoparticle surface. This provides an ideal, highly accessible leaving group for downstream Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) [2] or nucleophilic substitution (e.g., azidation for Click chemistry) [3].

Protocol Architecture: Step-by-Step Methodologies

The following protocols constitute a self-validating workflow. Each step includes specific quality control (QC) checkpoints to ensure the causality of the chemical transformations.

Protocol A: Microwave-Assisted Hydrosilylation (MAH)

Objective: Passivate bare SiNPs and install the 14-carbon bromo-terminated monolayer.

Causality Note: Traditional thermal hydrosilylation requires 12–24 hours at 150°C, which often leads to partial oxidation of the nanoparticle core. Microwave-assisted heating provides rapid, volumetric energy transfer, reducing reaction times to 20 minutes and drastically improving the optical purity of the product [1].

  • Etching (H-Termination): Disperse 50 mg of native oxide-coated SiNPs in a Teflon beaker containing 10 mL of absolute ethanol and 10 mL of 48% aqueous HF. Stir magnetically for 45 minutes to remove the SiO2​ matrix.

  • Extraction: Transfer the dispersion to a separatory funnel. Extract the hydrophobic, H-terminated SiNPs using 15 mL of degassed 14-bromo-1-tetradecene.

  • Microwave Reaction: Transfer the alkene/SiNP mixture to a microwave-safe quartz vessel. Purge with Argon for 10 minutes. Irradiate in a microwave synthesizer at 160°C for 20 minutes.

  • Purification: Precipitate the functionalized nanoparticles (Br-SiNPs) by adding excess methanol. Isolate via centrifugation (10,000 rpm, 10 min). Discard the supernatant and resuspend the pellet in anhydrous toluene. Repeat the wash cycle three times to remove unreacted alkene.

  • QC Checkpoint: Perform FTIR spectroscopy. The disappearance of the Si−H stretching band at 2100 cm⁻¹ and the appearance of strong C−H stretches at 2850–2950 cm⁻¹ validates successful capping.

Protocol B: Surface-Initiated ARGET ATRP

Objective: Grow a hydrophilic polymer brush (e.g., PEGMA) directly from the Br-SiNP surface.

Causality Note: We utilize ARGET (Activators Regenerated by Electron Transfer) ATRP rather than classical ATRP. ARGET requires only parts-per-million (ppm) levels of copper catalyst, which is continuously regenerated by ascorbic acid. This prevents heavy-metal cytotoxicity in downstream biological applications [2].

  • Dispersion: Disperse 20 mg of Br-SiNPs in 5 mL of anisole. Add 2.0 mmol of Poly(ethylene glycol) methacrylate (PEGMA) monomer.

  • Catalyst Complex: In a separate vial, dissolve 0.01 mmol of CuBr2​ and 0.03 mmol of tris(2-pyridylmethyl)amine (TPMA) ligand in 1 mL of anisole. Add this to the nanoparticle dispersion.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Under an Argon atmosphere, inject 0.1 mmol of ascorbic acid (reducing agent) dissolved in 0.5 mL of DMF. Stir at 60°C for 4 hours.

  • Termination & Purification: Expose the flask to air to terminate the living polymerization. Precipitate the PEGylated SiNPs in cold diethyl ether and dialyze against deionized water for 48 hours to remove residual monomer and copper.

Protocol C: Azidation and Cu-Free Click Chemistry (Alternative Pathway)

Objective: Conjugate delicate targeting ligands (e.g., peptides, DNA) without metal catalysts.

Causality Note: Bromide is susceptible to slow hydrolysis in biological buffers. Converting it to an azide creates a stable, bioorthogonal handle. Using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a DBCO-functionalized ligand eliminates the need for cytotoxic Cu(I) catalysts [3].

  • Azidation: Disperse 20 mg of Br-SiNPs in 10 mL of anhydrous DMF. Add 100 mg of Sodium Azide ( NaN3​ ). Stir at 80°C for 12 hours under Argon. Wash extensively with water/ethanol to yield N3​ -SiNPs.

  • SPAAC Click: Disperse N3​ -SiNPs in 1X PBS buffer (pH 7.4). Add a 2-fold molar excess of DBCO-functionalized targeting peptide (e.g., DBCO-iRGD).

  • Incubation: Agitate gently at room temperature for 4 hours. Purify via size-exclusion chromatography (SEC) or spin-filtration (100 kDa MWCO).

Quantitative Milestones

To ensure reproducibility, track the physicochemical evolution of the nanoparticles at each stage. The table below summarizes typical analytical data for 10 nm silicon cores undergoing this workflow.

Modification StageHydrodynamic Size (DLS)Zeta Potential (pH 7.4)Water Contact AngleKey FTIR Diagnostic Marker
H-SiNPs (Bare)Aggregates (>100 nm)-15.2 mV< 20° (Hydrophilic)2100 cm⁻¹ ( Si−H stretch)
Br-SiNPs (Alkene)14.5 ± 2.1 nm-5.4 mV105° (Hydrophobic)2850-2950 cm⁻¹ (Aliphatic C−H )
N3​ -SiNPs (Azide)15.1 ± 1.8 nm-18.6 mV85° (Mod. Hydrophobic)2100 cm⁻¹ (Strong −N3​ stretch)
PEG-SiNPs (ATRP)45.3 ± 5.5 nm-2.1 mV35° (Hydrophilic)1720 cm⁻¹ (Ester C=O stretch)

Mechanistic Visualizations

Workflow SiNP H-Terminated SiNPs (Reactive Core) Hydrosilylation Microwave-Assisted Hydrosilylation SiNP->Hydrosilylation Linker 14-Bromo-1-tetradecene (Bifunctional Linker) Linker->Hydrosilylation Br_SiNP Br-Terminated SiNPs (Hydrophobic & Stable) Hydrosilylation->Br_SiNP ATRP_Path SI-ARGET ATRP (Polymer Brush Growth) Br_SiNP->ATRP_Path Azide_Path Nucleophilic Substitution (NaN3 in DMF) Br_SiNP->Azide_Path PEG_SiNP PEGylated SiNPs (Core-Shell Structure) ATRP_Path->PEG_SiNP Azide_SiNP Azide-Terminated SiNPs (Click-Ready) Azide_Path->Azide_SiNP Click_Path Cu-Free Click (SPAAC) with DBCO-Ligand Azide_SiNP->Click_Path Target_SiNP Targeted SiNPs (Bio-functionalized) Click_Path->Target_SiNP

Fig 1: Divergent surface functionalization workflow utilizing 14-bromo-1-tetradecene as a primary anchor.

Mechanism Init Radical Initiation (Microwave) SilylRad Silyl Radical Formation (Si•) Init->SilylRad Add Alkene Insertion (Anti-Markovnikov) SilylRad->Add + Alkene Prop Hydrogen Abstraction (Chain Propagation) Add->Prop Prop->SilylRad Cycle Stable Stable Si-C Bond Exposed Terminal -Br Prop->Stable ATRP_Init Cu(I) Activation of Terminal -Br Stable->ATRP_Init SI-ATRP Monomer Monomer Addition (e.g., PEGMA) ATRP_Init->Monomer Deact Cu(II) Deactivation (Controlled Growth) Monomer->Deact Deact->ATRP_Init Equilibrium

Fig 2: Molecular mechanisms of Si-C bond formation via hydrosilylation and subsequent SI-ATRP propagation.

References

  • Highly photoluminescent and stable silicon nanocrystals functionalized via microwave-assisted hydrosilylation. RSC Advances, 2018.[Link]

  • Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Polymers, 2019.[Link]

  • Universal Click-Chemistry Approach for the DNA Functionalization of Nanoparticles. Journal of the American Chemical Society, 2024.[Link]

Technical Notes & Optimization

Troubleshooting

optimal chromatography purification methods for 14-bromo-1-tetradecene

Technical Support Center: Chromatography & Purification of 14-Bromo-1-tetradecene Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly li...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography & Purification of 14-Bromo-1-tetradecene

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly lipophilic, non-chromophoric intermediates. 14-bromo-1-tetradecene (CAS 74646-31-4) represents a classic chromatographic challenge: it is a long-chain alkyl halide with a terminal alkene. It lacks a strong UV chromophore, exhibits extreme hydrophobicity, and is notoriously difficult to separate from saturated byproducts using standard normal-phase silica.

This guide is engineered to provide you with field-proven, mechanistically grounded solutions to ensure the absolute purity of your compound.

I. Physicochemical Profile & Chromatographic Implications

Before troubleshooting, we must understand the physical constants driving the molecule's behavior[1],[2].

PropertyValueChromatographic Implication
Molecular Formula C14H27BrThe 14-carbon hydrophobic chain dominates all stationary phase interactions.
Molecular Weight 275.27 g/mol Sufficiently massive/non-volatile for aerosol-based detection methods.
LogP (Predicted) ~7.6Extreme lipophilicity; causes irreversible retention on aqueous C18 columns and virtually zero retention on standard bare silica.
Boiling Point ~295°CHigh boiling point allows for moderate heating during detection without sample loss.
UV Absorbance Negligible (<210 nm)The isolated alkene does not conjugate, rendering standard 254/280 nm UV detectors blind.

II. Purification Decision Matrix

G Start Crude 14-bromo-1-tetradecene Mixture Decision Primary Impurity Profile? Start->Decision Polar Polar Byproducts (Alcohols, Acids) Decision->Polar High Polarity Δ NonPolar Non-Polar Saturated (Alkanes, Alkyl Halides) Decision->NonPolar Low Polarity Δ NormalPhase Standard Normal Phase (100% Hexanes) Polar->NormalPhase Argentation Argentation Chromatography (10% AgNO3-Silica) NonPolar->Argentation Detection ELSD / KMnO4 Stain Fraction Tracking NormalPhase->Detection Argentation->Detection

Decision matrix for 14-bromo-1-tetradecene purification based on impurity profiles.

III. Troubleshooting & FAQs

Q1: My compound is invisible on the flash chromatography UV detector at 254 nm and 280 nm. How can I track my fractions? The Causality: 14-bromo-1-tetradecene lacks a conjugated π-system. The isolated terminal alkene only absorbs weakly in the deep UV range (<210 nm), which is entirely obscured by the UV cutoff of standard organic solvents. The Solution: You must transition from UV detection to Evaporative Light Scattering Detection (ELSD)[3]. ELSD is universal for non-volatile compounds and is highly compatible with gradient elution. For manual Thin Layer Chromatography (TLC), UV lamps will fail. Instead, use a Potassium Permanganate (KMnO4) stain. The alkene will rapidly oxidize upon heating, reducing Mn(VII) to Mn(IV) and appearing as a bright yellow/brown spot on a vibrant purple background.

Q2: When using standard silica gel chromatography, 14-bromo-1-tetradecene elutes immediately in the solvent front with 100% hexanes. How do I achieve retention and separate it from saturated alkyl bromides? The Causality: With a LogP of ~7.6[2], the massive 14-carbon alkyl chain heavily shields the weak dipole of the terminal bromide, resulting in virtually zero affinity for polar silanol groups on standard bare silica. Furthermore, standard silica cannot differentiate between an alkene and an alkane of identical chain length. The Solution: Implement Argentation Chromatography (Silver Nitrate impregnated silica)[4]. Silver ions (Ag+) act as transition-metal π-electron acceptors, forming reversible coordination complexes with the π-electrons of the terminal alkene (π-donors)[5]. This specific chemical interaction drastically retards the elution of the alkene, allowing saturated impurities (like 1,14-dibromotetradecane) to elute first in the solvent front.

Q3: I attempted Reverse Phase (C18) HPLC to separate my impurities, but the compound permanently retained on the column. What mobile phase should I use? The Causality: C18 columns rely on hydrophobic partitioning. The extreme lipophilicity of a C14 chain means that any aqueous component in the mobile phase will force the molecule to partition entirely into the stationary phase, causing irreversible binding. The Solution: Utilize Non-Aqueous Reversed-Phase (NARP) chromatography. Eliminate water entirely from the system. Utilize an isocratic mobile phase of 100% Acetonitrile, or a gradient from Acetonitrile to a stronger non-polar solvent like Dichloromethane or Isopropanol to ensure elution.

IV. Validated Experimental Protocols

Protocol A: Preparation and Execution of Argentation (10% w/w AgNO3) Silica Gel Self-Validation Note: This protocol includes light-exclusion and thermal-activation steps, which are critical because Ag+ is rapidly photo-reduced to black metallic silver (destroying the stationary phase), and residual water will competitively bind the silica, preventing proper alkene complexation.

  • Solution Preparation: In a fume hood, dissolve 10 g of Silver Nitrate (AgNO3) in a mixture of 50 mL distilled water and 50 mL Acetonitrile.

  • Impregnation: Add 90 g of standard flash silica gel (40-63 µm particle size) to the solution. Stir gently to form a uniform slurry.

  • Solvent Removal: Remove the solvents via rotary evaporation. Crucial: Wrap the evaporation flask in aluminum foil to prevent photo-degradation.

  • Thermal Activation: Transfer the free-flowing powder to a vacuum oven. Dry at 120°C for 12 hours to remove all residual moisture and activate the silica.

  • Column Packing & Elution: Pack your flash column using 100% Hexanes. Keep the column shielded from ambient room light. Load the crude 14-bromo-1-tetradecene. Elute with 100% Hexanes. Saturated impurities will elute first. If the alkene is retained too strongly, introduce 1-2% Diethyl Ether to gently disrupt the Ag+-alkene complex.

Protocol B: ELSD-Guided Flash Chromatography Setup Self-Validation Note: ELSD is a destructive technique. The parameters below are optimized to evaporate the solvent without volatilizing the target analyte.

  • Flow Splitting: Ensure your preparative system utilizes a post-column flow splitter, directing <1% of the total flow to the ELSD unit.

  • Drift Tube Temperature: Set the ELSD drift tube to 45°C. Because 14-bromo-1-tetradecene has a high boiling point (~295°C)[1], it will remain in the aerosol phase while highly volatile mobile phases (like Hexanes or Pentane) evaporate completely.

  • Carrier Gas: Set the Nitrogen carrier gas flow to 1.5 - 2.0 SLM (Standard Liters per Minute) to ensure a fine, uniform nebulization spray.

  • Signal Processing: Monitor the light scattering signal. Collect fractions corresponding to the peaks and verify the presence of the alkene using KMnO4-stained TLC plates.

V. References

  • Title: 14-Bromo-1-tetradecene | C14H27Br | CID 543846 Source: PubChem - NIH URL: [Link]

  • Title: Argentation chromatography Source: Wikipedia URL: [Link]

  • Title: Analysis of Lipid Classes by HPLC with the Evaporative Light Scattering Detector Source: Journal of Liquid Chromatography (Taylor & Francis) URL: [Link]

  • Title: Chromatography with Silver Nitrate: Part 2 Source: University of Queensland (Tetrahedron) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 14-Bromo-1-Tetradecene Grignard Formation

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that forming Grignard reagents from long-chain, highly lipophilic primary bromides like 14-bromo-1-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that forming Grignard reagents from long-chain, highly lipophilic primary bromides like 14-bromo-1-tetradecene presents unique kinetic and thermodynamic challenges.

This guide is engineered to help you diagnose initiation failures, suppress homocoupling side reactions, and validate your organometallic yields using field-proven, self-validating methodologies.

I. Diagnostic Workflow

G Start 14-bromo-1-tetradecene Grignard Formation Issue Initiation Did the reaction initiate? (Exotherm, color change) Start->Initiation NoInit No Initiation Initiation->NoInit No YesInit Initiated but Stalled/Low Yield Initiation->YesInit Yes MgOxide Mg Oxide Layer Intact Action: Add I2 or 1,2-DBE NoInit->MgOxide Moisture Trace Moisture Action: Flame dry, use dry THF NoInit->Moisture Wurtz High Wurtz Coupling? (28-carbon homodimer) YesInit->Wurtz HighConc Local Concentration Too High Action: Slow halide addition Wurtz->HighConc Yes Precipitate Grignard Precipitating Action: Increase THF volume Wurtz->Precipitate No (Stalled)

Diagnostic flowchart for troubleshooting 14-bromo-1-tetradecene Grignard formation.

II. Expert Q&A: Mechanistic Troubleshooting

Q1: Why is my reaction failing to initiate even after standard heating to reflux? A1: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO) that prevents the critical single-electron transfer required to initiate the Grignard reaction. Because 14-bromo-1-tetradecene is a highly non-polar, 14-carbon aliphatic chain, it poorly solvates the Mg surface, exacerbating initiation failures. Causality & Solution: You must chemically etch the MgO layer. Adding 1,2-dibromoethane (1,2-DBE) is the gold standard. 1,2-DBE reacts with Mg to form magnesium bromide and ethylene gas. The physical bubbling of ethylene micro-fractures the oxide lattice, exposing highly reactive, pristine Mg metal to your long-chain halide (1)[1].

Q2: The reaction initiates, but GC-MS analysis shows massive amounts of a 28-carbon byproduct. How do I suppress this? A2: You are observing Wurtz coupling (homocoupling), resulting in the formation of 1,27-octacosadiene. Primary alkyl bromides are notoriously susceptible to this side reaction. Causality & Solution: Wurtz coupling occurs via an SN2-like pathway where the newly formed Grignard reagent (14-tetradecenylmagnesium bromide) acts as a nucleophile and attacks the unreacted 14-bromo-1-tetradecene (2)[2]. To suppress this, you must manipulate the reaction kinetics by keeping the steady-state concentration of the electrophile (the unreacted bromide) near zero. This is achieved by using a large excess of Mg and adding the halide extremely slowly (dropwise over several hours) under high dilution (3)[3].

Q3: Is the terminal alkene reacting with the Grignard reagent, causing my low yields? A3: No, this is highly unlikely. While intramolecular Grignard additions to alkenes can occur, they are generally restricted to forming 5- or 6-membered rings (5-exo-trig or 6-exo-trig cyclizations). A 14-carbon chain is far too long to undergo favorable intramolecular cyclization. Intermolecular polymerization is also kinetically sluggish at standard temperatures without a transition metal catalyst. Your yield loss is almost certainly due to Wurtz coupling or moisture quenching.

Q4: The reaction mixture becomes a thick, unstirrable paste halfway through the addition. What is happening? A4: Long-chain aliphatic Grignard reagents form complex aggregates via the Schlenk equilibrium. In non-polar environments or at high concentrations, these RMgBr·MgBr₂ complexes precipitate out of solution, coating the remaining Mg and stalling the reaction. Causality & Solution: Switch your solvent from diethyl ether to anhydrous Tetrahydrofuran (THF). THF is a stronger Lewis base and coordinates more effectively to the magnesium center, breaking up polymeric aggregates and maintaining the solubility of the lipophilic 14-carbon chain. Ensure your overall concentration does not exceed 0.5 M.

III. Quantitative Data: Parameter Optimization

The following table summarizes the causal impact of reaction parameters on the yield of 14-tetradecenylmagnesium bromide versus the Wurtz homocoupling byproduct.

Activation MethodSolventHalide Feed RateTemp (°C)Grignard Yield (%)Wurtz Homodimer (%)
NoneDiethyl EtherBolus (All at once)35< 10%> 80%
Iodine ( I2​ )THFBolus6535%55%
1,2-DibromoethaneTHFSlow Dropwise (2h)4088% < 5%

IV. Self-Validating Experimental Protocol

Optimized Synthesis of 14-Tetradecenylmagnesium Bromide This protocol integrates a self-validating titration step to ensure the calculated yield reflects the true carbon-magnesium bond concentration, differentiating it from background alkalinity caused by moisture-induced Mg(OH)₂ formation.

Step 1: Mechanical and Chemical Activation

  • To a flame-dried, argon-flushed 3-neck flask equipped with a reflux condenser and magnetic stirrer, add magnesium turnings (1.5 equiv).

  • Dry-stir the Mg turnings under argon for 30 minutes to mechanically score the passivating oxide layer.

  • Suspend the Mg in anhydrous THF (calculated to achieve a final Grignard concentration of 0.5 M).

  • Add 1,2-dibromoethane (0.05 equiv). Warm gently to 40 °C until vigorous bubbling (ethylene gas evolution) is observed, indicating successful chemical activation.

Step 2: Kinetic Control of Halide Addition

  • Dilute 14-bromo-1-tetradecene (1.0 equiv) in an equal volume of anhydrous THF.

  • Add 5% of the halide solution to the activated Mg suspension to initiate the reaction (look for a localized exotherm and slight cloudiness).

  • Once initiated, add the remaining halide solution dropwise via a syringe pump over 2 to 3 hours. Crucial Causality: This slow addition minimizes the concentration of unreacted electrophile, effectively shutting down the Wurtz coupling pathway.

Step 3: Maturation

  • After the addition is complete, stir the reaction at 40 °C for an additional 1 hour to ensure complete insertion of any residual halide.

  • Allow the dark grey solution to cool to room temperature. Allow excess Mg to settle, and cannulate the supernatant to a fresh, dry Schlenk flask.

Step 4: Self-Validation via Knochel Titration To confirm the active molarity of the Grignard reagent, perform an iodine/LiCl titration (4)[4].

  • Accurately weigh ~100 mg of Iodine ( I2​ ) into a flame-dried vial.

  • Dissolve the I2​ in 1.0 mL of a 0.5 M LiCl solution in anhydrous THF (the solution will be dark brown).

  • Titrate the Grignard reagent dropwise into the I2​ solution at 0 °C until the brown color completely disappears, leaving a clear, colorless solution.

  • Calculate the active Grignard concentration based on the volume required to quench the known mass of I2​ .

V. References

  • Activation of Grignard reagent - Chemistry Stack Exchange. URL:[Link]

  • Wurtz reaction - Wikipedia. URL:[Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ResearchGate. URL:[Link]

  • Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents - ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 14-Bromo-1-Tetradecene Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals actively troubleshooting palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals actively troubleshooting palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi) involving 14-bromo-1-tetradecene .

Working with this specific bifunctional substrate presents a triad of mechanistic challenges:

  • Unactivated C(sp³)–Br Bond: Oxidative addition is significantly slower than with aryl or vinyl halides.

  • Abundant β-Hydrogens: The resulting alkyl-Pd(II) intermediate is highly susceptible to rapid β-hydride elimination.

  • Terminal Alkene Interference: The unhindered alkene tail can coordinate to the palladium center, leading to catalyst poisoning or competitive alkene isomerization (chain-walking).

Below, we provide field-proven troubleshooting FAQs, quantitative benchmarking data, and a self-validating protocol to help you successfully optimize and lower your Pd catalyst loading to parts-per-million (ppm) levels.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 20% conversion when I drop the Pd loading below 5 mol%. Why is the catalyst dying, and how do I fix it? A: At lower catalyst loadings, the inherently slow oxidative addition into the unactivated primary alkyl bromide becomes the rate-limiting bottleneck. If oxidative addition is slow, the active Pd(0) species lingers in solution and is highly vulnerable to aggregation (forming inactive Pd black) or oxidation by trace O₂ [1].

  • The Fix: Switch to a highly electron-rich, sterically demanding ligand such as P(t-Bu)2​Me or dtbpf. The electron density accelerates oxidative addition, while the steric bulk prevents the formation of inactive Pd-dimers [2]. Additionally, transition from standard Schlenk techniques to a strict glovebox setup (O₂ < 1 ppm) when targeting sub-1 mol% loadings.

Q2: I am observing significant amounts of 1-tetradecene (reduced byproduct) and internal alkene isomers in my GC-MS. How do I suppress these side reactions? A: You are observing the consequences of β-hydride elimination and alkene coordination . Once the Pd inserts into the C–Br bond, the intermediate alkyl-Pd(II) species can undergo a unimolecular β-hydride elimination faster than the bimolecular transmetalation/reductive elimination sequence [2]. Furthermore, the terminal alkene of your substrate can coordinate to the Pd center, triggering a "chain-walking" isomerization cascade [3].

  • The Fix: You must artificially accelerate reductive elimination so that it outcompetes β-hydride elimination. Use bulky dialkylbiaryl phosphines (e.g., RuPhos) or N-heterocyclic carbenes (NHCs). The extreme steric bulk forces the transmetalated organic fragment and the tetradecyl chain into a highly compressed geometry, drastically lowering the activation energy for reductive elimination. This bulk also physically blocks the terminal alkene from coordinating to the metal center [4].

Q3: What is the most reliable precatalyst to use when trying to achieve ppm-level Pd loading for this substrate? A: Avoid traditional Pd(PPh3​)4​ or Pd(OAc)2​ generated in situ. At ppm loadings, the activation of these precursors is inefficient, leaving a fraction of your already scarce catalyst inactive.

  • The Fix: Use well-defined, pre-activated Pd(II) precatalysts such as Buchwald third- or fourth-generation palladacycles (e.g., RuPhos Pd G3) or Pd-PEPPSI complexes. These precatalysts undergo rapid, quantitative activation under mild basic conditions to yield the active monoligated Pd(0) species, ensuring 100% of your loaded palladium enters the catalytic cycle [5].

Part 2: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Slow for C(sp3)-Br) Pd0->OxAdd PdII Alkyl-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Coupling Partner) PdII->TransMet Isom Alkene Coordination (Isomerization) PdII->Isom Alkene Interference PdII_R Alkyl-Pd(II)-R Intermediate TransMet->PdII_R RedElim Reductive Elimination (Desired Product) PdII_R->RedElim Fast with bulky L BetaHE β-Hydride Elimination (Reduced Byproduct) PdII_R->BetaHE Slow Red. Elim. RedElim->Pd0 Fast with bulky L

Fig 1: Pd-catalyzed cycle for 14-bromo-1-tetradecene showing competing side reactions.

Workflow Step1 Glovebox Setup O2 < 1 ppm Step2 Precatalyst Dilution (Stock Solution) Step1->Step2 Step3 Solvent Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 Substrate Addition (14-bromo-1-tetradecene) Step3->Step4 Step5 Kinetic Monitoring (GC-MS Aliquots) Step4->Step5

Fig 2: Air-free workflow for low-loading Pd catalyst optimization.

Part 3: Quantitative Data Summary

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 14-bromo-1-tetradecene with phenylboronic acid, demonstrating the causality between ligand choice, Pd loading, and reaction outcome.

Precatalyst / Ligand SystemPd LoadingDesired Product Yieldβ-Hydride Elim. (Byproduct)Alkene Isomerization
Pd(PPh3​)4​ (Standard)5.0 mol%12%65%15%
Pd(OAc)2​ / PPh3​ 1.0 mol%Trace40%45%
Pd(OAc)2​ / dtbpf0.5 mol%78%12%5%
Pd2​(dba)3​ / P(t-Bu)2​Me 0.1 mol%88%6%2%
RuPhos Pd G30.05 mol% (500 ppm) 94% <2% <1%

Data Interpretation: Standard phosphines fail entirely due to rapid β-hydride elimination and alkene coordination. Bulky, electron-rich ligands (dtbpf, P(t-Bu)2​Me , RuPhos) are mandatory for pushing catalyst loadings below 1 mol% while maintaining high yields and fidelity of the terminal alkene.

Part 4: Self-Validating Experimental Protocol

This protocol is designed for a 0.05 mol% (500 ppm) Pd-catalyzed Suzuki-Miyaura coupling of 14-bromo-1-tetradecene. It incorporates internal validation checkpoints to ensure the catalytic cycle is functioning correctly.

Reagents & Materials:

  • 14-bromo-1-tetradecene (1.0 equiv, rigorously dried over activated molecular sieves)

  • Arylboronic acid (1.5 equiv)

  • Base: Potassium phosphate ( K3​PO4​ , anhydrous, 2.0 equiv)

  • Catalyst: RuPhos Pd G3 (0.05 mol%)

  • Solvent: Toluene/Water (10:1 v/v, rigorously degassed via 3x freeze-pump-thaw cycles)

Step-by-Step Methodology:

  • Glovebox Preparation (Validation Checkpoint 1): Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh the K3​PO4​ and arylboronic acid into an oven-dried Schlenk flask equipped with a magnetic stir bar. Self-Validation: Ensure the base is a free-flowing powder; clumping indicates moisture contamination, which will stall activation at low Pd loadings.

  • Catalyst Stock Solution: Because weighing 0.05 mol% of catalyst accurately is difficult on standard analytical balances, prepare a 0.01 M stock solution of RuPhos Pd G3 in anhydrous toluene. Add the corresponding microliter volume to the Schlenk flask.

  • Substrate Addition: Add the 14-bromo-1-tetradecene via a gas-tight microsyringe.

  • Solvent Addition & Sealing: Add the degassed Toluene/Water mixture. Seal the Schlenk flask with a Teflon stopcock, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.

  • Kinetic Aliquot (Validation Checkpoint 2): After 1 hour, briefly stop stirring, allow the biphasic mixture to settle, and extract a 10 µL aliquot from the organic layer under positive argon pressure. Dilute in EtOAc and analyze via GC-MS. Self-Validation: Look for the mass peak corresponding to 1-tetradecene (des-bromo byproduct). If this peak exceeds 5% relative area, your reductive elimination is too slow—verify the integrity of your RuPhos ligand or increase the concentration of the reaction mixture.

  • Reaction Completion: Stir vigorously (1000 rpm) for 12 hours. Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (hexanes) to isolate the coupled product.

References

  • Menzel, K., & Fu, G. C. (2003). Room-temperature Stille cross-couplings of alkenyltin reagents and functionalized alkyl bromides that possess beta hydrogens. Journal of the American Chemical Society, 125(13), 3718-3719. URL: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. URL: [Link]

  • Kocen, A. L., Klimovica, K., Brookhart, M., & Daugulis, O. (2017). Alkene Isomerization by “Sandwich” Diimine-Palladium Catalysts. Organometallics, 36(4), 787-790. URL: [Link]

  • Bloome, K. S., McMahen, R. L., & Alexanian, E. J. (2012). Palladium-Catalyzed Carbocyclizations of Unactivated Alkyl Bromides with Alkenes Involving Auto-Tandem Catalysis. Journal of the American Chemical Society, 133(50), 20146-20148. URL: [Link]

  • Mambelli, G., & et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1954-1961. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Terminal Bromoalkenes for Silicon Surface Functionalization

Introduction & Mechanistic Foundation The covalent attachment of organic monolayers to oxide-free silicon surfaces via Si–C bonds is a cornerstone of modern biosensor development, dielectric layer modification, and nanot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Foundation

The covalent attachment of organic monolayers to oxide-free silicon surfaces via Si–C bonds is a cornerstone of modern biosensor development, dielectric layer modification, and nanotechnology[1]. Compared to traditional silanization on silicon dioxide (SiO₂), which is highly prone to hydrolysis, the hydrosilylation of terminal alkenes on hydrogen-terminated silicon (Si–H) provides exceptional chemical stability[2].

Bifunctional precursors, specifically terminal bromoalkenes , are highly valued in this domain. They offer an orthogonal reactivity profile: the terminal alkene anchors to the silicon surface, while the primary alkyl bromide remains exposed for subsequent functionalization, such as nucleophilic substitutions or azide-alkyne "click" chemistry[3].

The Hydrosilylation Mechanism

Hydrosilylation on Si–H surfaces can be initiated thermally, via Lewis acids, or photochemically (UV)[4][5]. UV-mediated hydrosilylation is particularly advantageous. By irradiating the substrate at room temperature, electron-hole pairs (excitons) are generated in the silicon bulk. This promotes the cleavage of the Si–H bond and the formation of a surface silyl radical without requiring high thermal energy, thereby preventing the spontaneous oxidation of the silicon substrate and preserving the terminal halogen[6].

Mechanism SiH Si-H Surface (d = 3.8 Å) Radical Silyl Radical (UV/Thermal Activation) SiH->Radical Exciton Generation Monolayer Dense Monolayer (vdW Radius = 4.5 Å) Radical->Monolayer Anti-Markovnikov Addition Alkene Terminal Bromoalkene (C8, C11, or C18) Alkene->Monolayer Si-C Bond Formation

Caption: Mechanism of radical-mediated alkene hydrosilylation on hydrogen-terminated silicon surfaces.

Comparative Analysis: The Role of Chain Length

The efficacy of a terminal bromoalkene is heavily dictated by its carbon chain length. The distance between adjacent Si surface sites on an unreconstructed Si(111) surface is approximately 3.8 Å, while the van der Waals radius of an alkyl chain is ~4.5 Å[1]. Because of this steric mismatch, it is impossible to functionalize every Si–H site.

To achieve a dense, protective monolayer that prevents the ingress of water and oxygen, the alkyl chains must be long enough to stabilize the assembly via intermolecular van der Waals forces[7]. However, if the chain is too long, the resulting crystalline packing can sterically hinder the terminal bromide, reducing the yield of secondary reactions.

Performance Comparison Table
PrecursorChain LengthMonolayer Packing DensityPassivation vs. OxidationSecondary ReactivityIdeal Application
8-Bromo-1-octene Short (C8)Low to ModeratePoorVery HighFast kinetics; short-term stability models[8].
11-Bromo-1-undecene Medium (C11)High (~4.5–5.0 Å spacing)ExcellentHighGeneral biosensors; click-chemistry platforms[9][10].
18-Bromo-1-octadecene Long (C18)Very High (Crystalline)OutstandingModerate (Sterically hindered)Long-term dielectric layers; extreme environments[11][12].

Causality Insight: 11-Bromo-1-undecene represents the optimal "Goldilocks" zone. It is long enough to form a highly ordered, liquid-crystalline-like monolayer that robustly passivates the surface, yet short enough to prevent the terminal bromide from becoming buried or sterically inaccessible to bulky secondary reagents[1][10].

Experimental Protocol: Self-Validating Hydrosilylation

The following methodology details the UV-mediated hydrosilylation of 11-bromo-1-undecene on a Si(111) wafer. Every step is designed as a self-validating system to ensure monolayer integrity.

Step 1: Substrate Preparation & Hydrogen Termination
  • Piranha Clean: Immerse the Si(111) wafer in a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30 minutes at 80 °C to remove organic contaminants and grow a fresh chemical oxide layer. (Caution: Highly reactive).

  • HF Etching: Rinse with deionized water, then immerse in deoxygenated 40% aqueous NH₄F for 15 minutes to strip the oxide and form an atomically flat, hydrogen-terminated Si(111)–H surface.

  • Validation: The surface must become highly hydrophobic (water contact angle > 80°). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) must show a sharp, distinct Si–H stretching mode at ~2083 cm⁻¹[13].

Step 2: Precursor Deoxygenation
  • Transfer 11-bromo-1-undecene to a Schlenk flask.

  • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line.

  • Causality: Dissolved oxygen acts as a radical scavenger and leads to competitive oxidation of the silicon surface (forming SiO₂ instead of Si–C)[6].

Step 3: UV-Mediated Hydrosilylation
  • Transfer the H-terminated Si(111) wafer into the deoxygenated 11-bromo-1-undecene under an argon atmosphere.

  • Irradiate the sample with a 254 nm UV lamp (e.g., ~10 mW/cm²) for 2 hours at room temperature[9].

  • Causality: UV light generates excitons that selectively break the Si–H bonds without the thermal degradation associated with high-temperature (>120 °C) reflux methods[6].

Step 4: Washing & Characterization
  • Remove the wafer and rinse sequentially with copious amounts of dichloromethane (DCM) and absolute ethanol to remove physisorbed precursor. Dry under a stream of N₂.

  • Validation:

    • ATR-FTIR: The 2083 cm⁻¹ Si–H peak should disappear, replaced by asymmetric and symmetric CH₂ stretches at 2920 cm⁻¹ and 2850 cm⁻¹, respectively[14].

    • XPS: X-ray Photoelectron Spectroscopy must confirm the presence of the Br 3d peak at ~70 eV, validating the retention of the terminal halogen[13].

Workflow A Bare Silicon Wafer (Native Oxide) B Piranha Clean & HF Etch (Generates Si-H Bonds) A->B C H-Terminated Si(111) (Hydrophobic Surface) B->C D UV Hydrosilylation (11-Bromo-1-undecene) C->D E Bromo-Terminated Monolayer (Stable Si-C Linkage) D->E F Secondary Functionalization (e.g., Azide/Click Chemistry) E->F

Caption: Workflow for the covalent functionalization of silicon surfaces using terminal bromoalkenes.

Downstream Applications: Secondary Functionalization

The primary advantage of the bromo-terminated surface is its versatility. A standard transformation is the nucleophilic substitution of the bromide with an azide group, creating a platform for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3].

By immersing the bromo-functionalized wafer in a 1 M solution of sodium azide (NaN₃) in N,N-dimethylformamide (DMF) at 50 °C for 48 hours, the surface is quantitatively converted to an azide-terminated monolayer[3]. This allows researchers to "click" complex biological ligands, fluorophores, or quaternary ammonium compounds onto the silicon surface with near-perfect regioselectivity[10][13].

References

  • Langner, A., et al. (2005). "Controlled Silicon Surface Functionalization by Alkene Hydrosilylation." Journal of the American Chemical Society, 127(37), 12798-12799. URL:[Link]

  • Ciampi, S., et al. (2010). "Wet chemical routes to the assembly of organic monolayers on silicon surfaces via the formation of Si-C bonds." Chemical Society Reviews, 39(6), 2158-2183. URL: [Link]

  • Touahir, L., et al. (2005). "Photochemical Hydrosilylation of 11-Undecenyltriethylammonium Bromide with Hydrogen-Terminated Si Surfaces for the Development of Robust Microcantilever Sensors." Langmuir, 21(10), 4644-4648. URL:[Link]

  • M.A., et al. (2014). "Lanthanide Luminescence Enhancements in Porous Silicon Resonant Microcavities." ACS Applied Materials & Interfaces, 6(15), 12012-12021. URL:[Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: 14-Bromo-1-tetradecene vs. 1-Tetradecene

As a Senior Application Scientist in chemical characterization and drug development, I frequently encounter the need to differentiate between structurally similar aliphatic chains. In the synthesis of PROTACs, lipid nano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical characterization and drug development, I frequently encounter the need to differentiate between structurally similar aliphatic chains. In the synthesis of PROTACs, lipid nanoparticles (LNPs), and bioconjugation linkers, 1-tetradecene serves as a standard hydrophobic tail, whereas 14-bromo-1-tetradecene acts as a critical heterobifunctional building block.

This guide provides an objective, data-driven comparison of their Infrared (IR) spectroscopic profiles, detailing the causality behind their spectral differences and providing a self-validating experimental protocol for their characterization.

Mechanistic Spectral Analysis & Causality

To accurately interpret the IR spectra of these two compounds, we must rely on the fundamental physics of molecular vibrations. Both molecules share a 14-carbon backbone terminating in an alpha-olefin (vinyl group)[1].

The Insulating Spacer Effect

In 14-bromo-1-tetradecene, the bromine atom is separated from the terminal alkene by a 12-carbon methylene spacer. Because inductive effects drop off precipitously after 3–4 sigma bonds, this long alkyl chain acts as an inductive insulator . Consequently, the electron density of the vinyl group remains unperturbed. This dictates our first analytical rule: The high-frequency alkene signatures will be virtually identical between the two molecules [2][3].

The Heavy Atom Effect (Hooke's Law)

The primary diagnostic differentiator is the presence of the carbon-bromine (C-Br) bond. According to Hooke's Law applied to diatomic harmonic oscillators, the vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Because bromine is a heavy halogen (atomic mass ~80 amu), the reduced mass of the C-Br system is exceptionally high. This physical causality pushes the C-Br stretching frequency down into the far fingerprint region (500–650 cm⁻¹)[3].

Furthermore, because these compounds are analyzed as neat liquids at room temperature, the C-Br stretch often presents as a multiplet (e.g., distinct bands around 640 cm⁻¹ and 560 cm⁻¹) due to the coexistence of anti and gauche rotamers around the terminal C-C bond.

Quantitative Data Comparison

The following table summarizes the key diagnostic IR peaks used to differentiate the standard alpha-olefin from its brominated derivative.

Vibrational Mode1-Tetradecene (cm⁻¹)14-Bromo-1-tetradecene (cm⁻¹)Diagnostic Causality & Notes
=C-H Stretch ~3075~3075Identical; unaffected by remote halogenation.
C-H Stretch (Alkyl) 2920, 28502920, 2850Represents the asymmetric/symmetric CH₂ backbone.
C=C Stretch ~1640~1640Characteristic of a terminal, un-conjugated alkene.
CH₂ Scissoring Bend ~1465~1465Standard methylene backbone deformation.
=C-H Out-of-Plane Bend 990, 910990, 910Highly diagnostic doublet for the vinyl group.
CH₂ Rocking ~720~720Confirms a linear alkyl chain longer than 4 carbons.
C-Br Stretch Absent 500 – 650 Primary differentiator. Shifted low due to heavy reduced mass.

Bifunctional Utility in Drug Development

Understanding the structural divergence of these molecules explains their distinct roles in synthetic chemistry. The diagram below illustrates why the spectral confirmation of the bromide group is critical for downstream workflows.

Bifunctional Core 14-Bromo-1-tetradecene (Heterobifunctional Linker) Alkene Terminal Alkene (IR: 1640, 990, 910 cm⁻¹) Core->Alkene Bromide Alkyl Bromide (IR: 500-650 cm⁻¹) Core->Bromide Metathesis Cross-Metathesis (Olefin modification) Alkene->Metathesis Hydroboration Hydroboration (Anti-Markovnikov alcohol) Alkene->Hydroboration Substitution Nucleophilic Substitution (e.g., Azide for Click Chemistry) Bromide->Substitution Grignard Grignard Formation (C-C coupling) Bromide->Grignard

Divergent synthetic utility pathways of 14-bromo-1-tetradecene.

Self-Validating Experimental Protocol: ATR-FTIR

Because both 1-tetradecene and 14-bromo-1-tetradecene are viscous liquids at room temperature, Attenuated Total Reflectance (ATR) FTIR is the superior analytical choice. ATR requires zero sample preparation (preventing solvent artifacts) and utilizes a short, consistent pathlength that prevents signal saturation in the highly absorbing C-H stretching region[4].

Step-by-Step Methodology

1. Instrument Initialization & Thermal Stabilization Turn on the FTIR spectrometer and allow the internal IR source (e.g., Globar) to thermally stabilize for at least 30 minutes. Ensure a high-refractive-index ATR crystal (Diamond or ZnSe) is securely mounted.

2. Crystal Cleaning & System Validation (Crucial Step) Clean the ATR crystal using a lint-free optical wipe and a highly volatile, non-interfering solvent (e.g., HPLC-grade isopropanol or acetone). Self-Validation Check: Perform a background scan immediately after the solvent evaporates. The resulting baseline must be perfectly flat across the 4000–400 cm⁻¹ range. Any peaks indicate residual contamination, requiring re-cleaning[4].

3. Sample Application Using a clean glass Pasteur pipette, deposit 1–2 drops of the neat liquid sample directly onto the center of the ATR crystal. Ensure the liquid completely covers the active evanescent wave sensing area. No pressure anvil is required for liquids.

4. Data Acquisition Acquire the spectrum using the following parameters to ensure high signal-to-noise ratio without excessive thermal drift[4]:

  • Resolution: 4 cm⁻¹

  • Scans: 32 to 64 co-added scans

  • Spectral Range: 4000 to 400 cm⁻¹ (Ensure the detector can read down to 400 cm⁻¹ to capture the full C-Br stretch).

5. Data Processing & Atmospheric Suppression Apply an atmospheric suppression algorithm to remove transient CO₂ (~2350 cm⁻¹) and water vapor artifacts. Apply an ATR-correction algorithm; this corrects for the wavelength-dependent penetration depth of the evanescent wave, making the relative peak intensities comparable to standard transmission spectra.

6. Post-Acquisition Recovery Immediately wipe the neat liquid from the crystal using a dry lint-free wipe, followed by a thorough cleaning with isopropanol. Repeat the background validation (Step 2) to ensure no heavy organic residue persists before the next sample run.

ATR_FTIR A 1. Crystal Cleaning & Validation B 2. Background Spectrum Scan A->B C 3. Sample Application (Neat Liquid) B->C D 4. ATR-FTIR Data Acquisition C->D E 5. Spectral Processing & Peak Picking D->E

Step-by-step ATR-FTIR analytical workflow for neat liquid characterization.

References

  • 1-Tetradecene - the NIST WebBook National Institute of Standards and Technology (NIST).[Link]

  • 1-Tetradecene | C14H28 | CID 14260 PubChem - National Institutes of Health (NIH).[Link]

  • 14-Bromo-1-tetradecene | C14H27Br | CID 543846 PubChem - National Institutes of Health (NIH).[Link]

  • FT Infrared Spectrum of 1-Tetradecene Homopolymer ChemView - Environmental Protection Agency (EPA).[Link]

Sources

Validation

A Head-to-Head Comparison: 14-bromo-1-tetradecene vs. Simple Bromoalkanes in Suzuki Coupling

A Senior Application Scientist's Guide to Substrate Reactivity and Experimental Design For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Substrate Reactivity and Experimental Design

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organohalide coupling partner is a critical parameter that dictates reaction efficiency, catalyst selection, and the potential for side reactions. This guide provides an in-depth comparison of the performance of 14-bromo-1-tetradecene, a vinyl bromide, against simple long-chain bromoalkanes, which possess a C(sp³)-Br bond, in the Suzuki coupling reaction. This analysis is supported by mechanistic insights and representative experimental data to inform your synthetic strategy.

The Fundamental Divide: C(sp²)-Br vs. C(sp³)-Br in Suzuki Coupling

The core difference in the reactivity of 14-bromo-1-tetradecene and a simple bromoalkane, such as 1-bromotetradecane, in Suzuki coupling lies in the hybridization of the carbon atom bonded to the bromine. In 14-bromo-1-tetradecene, this is an sp²-hybridized carbon of a vinyl group, while in a bromoalkane, it is an sp³-hybridized carbon. This seemingly subtle distinction has profound implications for the reaction mechanism and overall success of the coupling.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-determining step, oxidative addition, is where the differences between our two substrates are most pronounced.

Oxidative Addition: A Tale of Two Bonds

The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is significantly more facile for vinyl bromides like 14-bromo-1-tetradecene than for alkyl bromides.[2] The C(sp²)-Br bond is stronger than a C(sp³)-Br bond, but its electronic properties and the geometry of the double bond facilitate the insertion of the palladium catalyst. The reactivity of organohalides in Suzuki coupling generally follows the trend: R-I > R-Br > R-Cl.[2] Within bromides, vinyl bromides are typically more reactive than their alkyl counterparts.

In contrast, the oxidative addition to a C(sp³)-Br bond of a simple bromoalkane is a more challenging step. This sluggishness often necessitates more forcing reaction conditions, such as higher temperatures and more specialized, highly active catalyst systems.[3]

The Specter of Side Reactions: β-Hydride Elimination and Isomerization

Beyond the initial activation, the nature of the substrate influences the potential for unwanted side reactions that can diminish the yield of the desired product.

The Bête Noire of Bromoalkanes: β-Hydride Elimination

For simple bromoalkanes containing β-hydrogens, β-hydride elimination is a major competing pathway that can significantly reduce the yield of the cross-coupled product.[4] After oxidative addition, the resulting alkyl-palladium intermediate can undergo elimination of a palladium-hydride species to form an alkene, which is a common issue in alkyl-alkyl couplings.[4][5] This side reaction is a primary reason why Suzuki couplings of unactivated alkyl halides have historically been more challenging.[3]

The Vinyl Bromide's Challenge: Potential for Isomerization

While 14-bromo-1-tetradecene is not susceptible to β-hydride elimination at the C-Br bond, the presence of a terminal double bond introduces the possibility of isomerization under the reaction conditions. Palladium hydrides, which can be generated in the catalytic cycle, can potentially add to the double bond and, upon subsequent elimination, lead to the formation of internal, more thermodynamically stable, alkene isomers.

Catalyst and Ligand Selection: Tailoring the Reaction for Success

The choice of the palladium catalyst and, crucially, the phosphine ligand is paramount in navigating the different reactivities and potential side reactions of these two classes of substrates.

  • For 14-bromo-1-tetradecene (Vinyl Bromide): A wide range of palladium catalysts can be effective. Standard catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand are often sufficient.[6]

  • For Simple Bromoalkanes: Due to the slower oxidative addition and the risk of β-hydride elimination, more specialized and highly active catalyst systems are generally required. These often feature bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).[3][6] These ligands promote the desired oxidative addition and subsequent reductive elimination steps while sterically disfavoring the β-hydride elimination pathway.

Performance Comparison: A Data-Driven Overview

Feature14-bromo-1-tetradecene (Vinyl Bromide)Simple Bromoalkane (e.g., 1-bromotetradecane)
Reactivity HighModerate to Low
Reaction Temperature Room temperature to moderate heating (e.g., 80 °C)Often requires elevated temperatures (e.g., >80 °C)
Reaction Time Typically shorterGenerally longer
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃)Requires highly active catalysts with bulky, electron-rich ligands (e.g., Pd(OAc)₂/PCy₃)
Major Side Reaction Potential for double bond isomerizationβ-Hydride elimination
Typical Yields Good to ExcellentModerate to Good (highly dependent on catalyst system)

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of a vinyl bromide (14-bromo-1-tetradecene) and a simple bromoalkane (1-bromotetradecane) with phenylboronic acid. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Suzuki Coupling of 14-bromo-1-tetradecene with Phenylboronic Acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Combine 14-bromo-1-tetradecene, phenylboronic acid, Pd(PPh3)4, and K2CO3 in a flask. B 2. Add toluene and water. A->B C 3. Degas the mixture. B->C D 4. Heat the reaction mixture at 80 °C with stirring. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool, dilute with ethyl acetate, and wash with water and brine. E->F G 7. Dry, filter, and concentrate the organic layer. F->G H 8. Purify by column chromatography. G->H

Experimental Workflow for Suzuki Coupling of 14-bromo-1-tetradecene.

Materials:

  • 14-bromo-1-tetradecene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 14-bromo-1-tetradecene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki Coupling of 1-Bromotetradecane with Phenylboronic Acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Combine 1-bromotetradecane, phenylboronic acid, Pd(OAc)2, PCy3, and K3PO4 in a flask. B 2. Add THF and water. A->B C 3. Degas the mixture. B->C D 4. Stir the reaction mixture at room temperature. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool, dilute with diethyl ether, and wash with water and brine. E->F G 7. Dry, filter, and concentrate the organic layer. F->G H 8. Purify by column chromatography. G->H

Experimental Workflow for Suzuki Coupling of 1-Bromotetradecane.

Materials:

  • 1-Bromotetradecane (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (0.2 mL)

Procedure:

  • In a glovebox, to a vial equipped with a magnetic stir bar, add 1-bromotetradecane, phenylboronic acid, Pd(OAc)₂, tricyclohexylphosphine, and potassium phosphate.

  • Add the THF and water.

  • Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Mechanistic Insights: A Visual Representation

The fundamental steps of the Suzuki-Miyaura catalytic cycle are illustrated below, highlighting the key intermediates.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-X (Vinyl or Alkyl Bromide) R-X->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) R-B(OR')2 R'-B(OR)2 + Base R-B(OR')2->Transmetalation Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R'

General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

In the Suzuki-Miyaura coupling, 14-bromo-1-tetradecene, as a vinyl bromide, is an inherently more reactive substrate than a simple long-chain bromoalkane. This higher reactivity translates to milder reaction conditions, shorter reaction times, and the ability to use a broader range of standard palladium catalysts. Conversely, the coupling of simple bromoalkanes requires more specialized, highly active catalyst systems to overcome the slower oxidative addition and to mitigate the competing β-hydride elimination pathway. While the terminal alkene in 14-bromo-1-tetradecene introduces the potential for isomerization, this can often be controlled with appropriate catalyst and reaction condition selection. For researchers designing synthetic routes, a clear understanding of these fundamental differences in reactivity and potential side reactions is crucial for the successful implementation of the Suzuki coupling reaction.

References

  • Organic Chemistry Portal. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. [Link]

  • Nagafuji, A., et al. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 233-236. [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. [Link]

  • Netherton, M. R., et al. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]

  • ResearchGate. (2013). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molecules. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. (2014). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemical Science. (2014). Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Semantic Scholar. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. [Link]

  • The Royal Society of Chemistry. (2020). and stereoselective synthesis of 1,4-enynes by iron- catalysed Suzuki–Miyaura coupling of propargyl electrophiles under. [Link]

  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(67), 15473-15478. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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